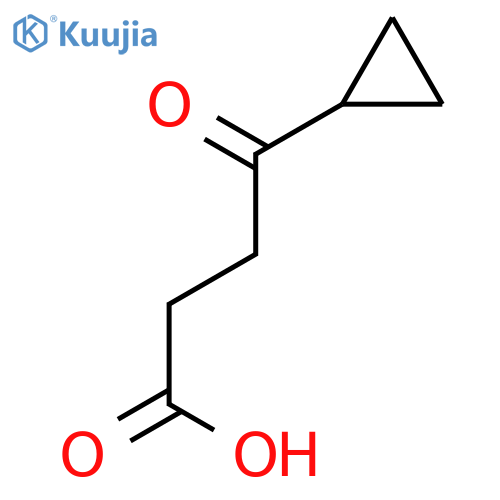

Cas no 53712-75-7 (4-Cyclopropyl-4-oxobutyric acid)

4-Cyclopropyl-4-oxobutyric acid 化学的及び物理的性質

名前と識別子

-

- 4-Cyclopropyl-4-oxobutanoic acid

- 4-Cyclopropyl-4-oxobutyric acid

- 514608_ALDRICH

- ACMC-1AYB0

- CTK4J8659

- I14-13614

- KB-191215

- SureCN3440186

- CS-0309173

- MFCD01320151

- EN300-1659368

- 53712-75-7

- SCHEMBL3440186

- 4-Cyclopropyl-4-oxobutanoicacid

- Z838955870

- ISZLFKWEBSKHTO-UHFFFAOYSA-N

- DTXSID20584099

- AKOS010909194

-

- MDL: MFCD01320151

- インチ: InChI=1S/C7H10O3/c8-6(5-1-2-5)3-4-7(9)10/h5H,1-4H2,(H,9,10)

- InChIKey: ISZLFKWEBSKHTO-UHFFFAOYSA-N

- ほほえんだ: C1CC1C(=O)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 142.063

- どういたいしつりょう: 142.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 67-72 °C (lit.)

- PSA: 54.37

- ようかいせい: 使用できません

4-Cyclopropyl-4-oxobutyric acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- リスク用語:36/37/38

4-Cyclopropyl-4-oxobutyric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1659368-10.0g |

4-cyclopropyl-4-oxobutanoic acid |

53712-75-7 | 95% | 10.0g |

$822.0 | 2023-07-09 | |

| Enamine | EN300-1659368-5.0g |

4-cyclopropyl-4-oxobutanoic acid |

53712-75-7 | 95% | 5.0g |

$444.0 | 2023-07-09 | |

| Enamine | EN300-1659368-0.25g |

4-cyclopropyl-4-oxobutanoic acid |

53712-75-7 | 95% | 0.25g |

$54.0 | 2023-07-09 | |

| Chemenu | CM204058-5g |

4-Cyclopropyl-4-oxobutyric acid |

53712-75-7 | 95% | 5g |

$670 | 2021-08-04 | |

| Chemenu | CM204058-5g |

4-Cyclopropyl-4-oxobutyric acid |

53712-75-7 | 95% | 5g |

$670 | 2023-02-17 | |

| Fluorochem | 207245-1g |

4-Cyclopropyl-4-oxobutyric acid |

53712-75-7 | 97% | 1g |

£424.00 | 2022-02-28 | |

| Fluorochem | 207245-2g |

4-Cyclopropyl-4-oxobutyric acid |

53712-75-7 | 97% | 2g |

£716.00 | 2022-02-28 | |

| Enamine | EN300-1659368-0.05g |

4-cyclopropyl-4-oxobutanoic acid |

53712-75-7 | 95% | 0.05g |

$25.0 | 2023-07-09 | |

| Fluorochem | 207245-5g |

4-Cyclopropyl-4-oxobutyric acid |

53712-75-7 | 97% | 5g |

£1753.00 | 2022-02-28 | |

| Enamine | EN300-1659368-500mg |

4-cyclopropyl-4-oxobutanoic acid |

53712-75-7 | 95.0% | 500mg |

$85.0 | 2023-09-21 |

4-Cyclopropyl-4-oxobutyric acid 関連文献

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

10. Book reviews

4-Cyclopropyl-4-oxobutyric acidに関する追加情報

Recent Advances in the Study of 4-Cyclopropyl-4-oxobutyric Acid (CAS: 53712-75-7) in Chemical Biology and Pharmaceutical Research

4-Cyclopropyl-4-oxobutyric acid (CAS: 53712-75-7) is a cyclic keto acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclopropyl and oxo functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of enzyme inhibitors and modulators of metabolic pathways. The unique structural features of 4-Cyclopropyl-4-oxobutyric acid make it a valuable scaffold for medicinal chemistry, enabling the creation of novel therapeutic agents with improved efficacy and selectivity.

One of the most notable advancements in the study of 4-Cyclopropyl-4-oxobutyric acid is its role in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The researchers utilized 4-Cyclopropyl-4-oxobutyric acid as a core structure to design analogs with enhanced binding affinity and metabolic stability, paving the way for new anti-inflammatory therapeutics.

In addition to its pharmacological applications, 4-Cyclopropyl-4-oxobutyric acid has also been investigated for its potential in biocatalysis and green chemistry. A recent study in ACS Catalysis highlighted the use of this compound as a substrate for engineered enzymes, enabling the efficient production of chiral intermediates for asymmetric synthesis. The study reported high enantioselectivity and yield, underscoring the compound's value in sustainable chemical manufacturing. These findings align with the growing demand for environmentally friendly synthetic methods in the pharmaceutical industry.

Further research has explored the mechanistic insights into the biological activity of 4-Cyclopropyl-4-oxobutyric acid derivatives. A 2022 paper in Bioorganic & Medicinal Chemistry elucidated the compound's interaction with cellular targets, revealing its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. These insights have opened new avenues for the development of targeted therapies for cancer and other proliferative diseases. The study also emphasized the importance of structural optimization to improve the pharmacokinetic properties of these derivatives.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 4-Cyclopropyl-4-oxobutyric acid-based drugs. Recent patents and industry reports highlight ongoing efforts to optimize synthetic routes and improve the scalability of production processes. For example, a 2023 patent application by a leading pharmaceutical company described a novel catalytic method for the efficient synthesis of 4-Cyclopropyl-4-oxobutyric acid derivatives, reducing the reliance on hazardous reagents and minimizing waste generation.

In conclusion, 4-Cyclopropyl-4-oxobutyric acid (CAS: 53712-75-7) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications, ranging from drug discovery to green chemistry, underscore its significance as a versatile building block. Future studies are expected to further explore its potential in addressing unmet medical needs and advancing sustainable chemical practices. As the field progresses, interdisciplinary collaborations will be crucial in translating these discoveries into clinically and industrially viable solutions.

53712-75-7 (4-Cyclopropyl-4-oxobutyric acid) 関連製品

- 6628-79-1(β-Methyllevulinic Acid)

- 1460-38-4(2-(2-Oxocyclopentyl)acetic acid)

- 22575-75-3(3-(2-Oxocyclododecyl)propanoic Acid)

- 2275-26-5(3-(2-Oxo-cyclohexyl)-propionic Acid)

- 19830-09-2(3-Acetyl-3-methylpentane-1,5-dicarboxylic acid)

- 1852937-97-3(4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid)

- 21900-44-7(Benzoyl chloride, 4-chloro-2-methyl-)

- 130780-13-1(CARBAMIC ACID, (4-CHLOROPHENYL)METHYL-, METHYL ESTER)

- 1421445-00-2(N-[2-(4-fluorophenoxy)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide)

- 1421459-30-4(N-(3,4-dichlorophenyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide)